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Compound of Interest

Compound Name: Fluphenazine-d8

Cat. No.: B12404591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a
plausible synthesis pathway for Fluphenazine-d8, a deuterated analog of the potent
antipsychotic drug Fluphenazine. This document is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Chemical Structure

Fluphenazine-d8 is a stable isotope-labeled version of Fluphenazine, where eight hydrogen
atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling
is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and
guantification of the drug and its metabolites using mass spectrometry.

The chemical structure of Fluphenazine-d8 is:

IUPAC Name: 2-(2,2,3,3,5,5,6,6-octadeuterio-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-
yhpropyl)piperazin-1-yl)ethan-1-ol[1]

Chemical Formula: C22H1sDsF3N30S

Quantitative Data

A summary of the key quantitative data for Fluphenazine-d8 is presented in the table below.
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Property Value Reference
Molecular Formula C22H18DsF3N30S [2]
Molecular Weight 445.57 g/mol [2]

Exact Mass 445.22508209 Da [1]

Isotopic Enrichment 97.8%

Purity (HPLC) 99.12%

Appearance Off-white to light yellow solid

Synthesis Pathway

The synthesis of Fluphenazine-d8 involves a multi-step process culminating in the coupling of
a deuterated piperazine moiety with the phenothiazine core structure. While a specific detailed
protocol for the synthesis of the octadeuterated form is not readily available in published
literature, a plausible pathway can be constructed based on established synthetic routes for
Fluphenazine and its deuterated analogs.[3][4][5]

A key step in this synthesis is the preparation of the deuterated intermediate, piperazine-d8.
This can be achieved through methods such as the reduction of a suitable precursor with a
deuterium source like lithium aluminum deuteride.

The overall synthesis can be visualized as a two-stage process:

» Synthesis of the Piperazine-d8 sidechain: This involves the preparation of a piperazine ring
with eight deuterium atoms, followed by its functionalization to enable coupling with the
phenothiazine core.

o Coupling Reaction: The deuterated piperazine derivative is then reacted with 2-
(trifluoromethyl)-10H-phenothiazine, which has been appropriately activated, to form the final
Fluphenazine-d8 molecule.

The following diagram illustrates a logical relationship for the synthesis of Fluphenazine-d8:
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A logical workflow for the synthesis of Fluphenazine-d8.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Fluphenazine-d8 is
proprietary and not publicly available, the following outlines a general methodology based on
the synthesis of similar deuterated phenothiazine derivatives.[3][4][5]

1. Synthesis of Piperazine-d8:

The synthesis of piperazine-d8 can be achieved through various methods, with a common
approach being the reduction of pyrazine with a deuterated reducing agent.

Reaction: Pyrazine is reduced using a strong deuterating agent such as lithium aluminum
deuteride (LiAID4) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Procedure: A solution of pyrazine in dry THF is added dropwise to a stirred suspension of
LiAID4 in THF under an inert atmosphere (e.g., argon or nitrogen) and at a controlled
temperature (e.g., 0 °C). The reaction mixture is then typically refluxed to ensure complete

reduction.

Workup: After the reaction is complete, the excess reducing agent is quenched cautiously
with D20, followed by the addition of an aqueous base (e.g., NaOH solution). The resulting
mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an
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organic solvent (e.g., diethyl ether), and the combined organic extracts are dried over an
anhydrous salt (e.g., Na2S0Oa4) and concentrated under reduced pressure to yield piperazine-
ds.

2. Synthesis of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine:
This intermediate is prepared by the alkylation of 2-(trifluoromethyl)-10H-phenothiazine.

e Reaction: 2-(Trifluoromethyl)-10H-phenothiazine is reacted with a suitable three-carbon
linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a
base.

e Procedure: To a solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable solvent (e.qg.,
acetone or DMF), a base such as potassium carbonate or sodium hydride is added. The
mixture is stirred, and then 1-bromo-3-chloropropane is added. The reaction is typically
heated to facilitate the alkylation.

o Workup: After the reaction is complete, the mixture is cooled, and water is added. The
product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed
with brine, dried, and concentrated. The crude product can be purified by column
chromatography.

3. Synthesis of Fluphenazine-d8:

The final step involves the coupling of the deuterated piperazine sidechain with the
phenothiazine core.

e Reaction: 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is reacted with a
functionalized piperazine-d8 derivative, such as 1-(2-hydroxyethyl)piperazine-d8, in the
presence of a base.

e Procedure: A mixture of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, 1-(2-
hydroxyethyl)piperazine-d8, and a base (e.g., potassium carbonate) in a high-boiling point
solvent (e.g., DMF or acetonitrile) is heated at reflux for several hours. The progress of the
reaction is monitored by thin-layer chromatography (TLC).
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» Workup and Purification: Upon completion, the reaction mixture is cooled and poured into
water. The product is extracted with an organic solvent. The combined organic extracts are
washed, dried, and concentrated. The crude Fluphenazine-d8 is then purified using column
chromatography on silica gel to yield the final product.

Characterization: The final product should be thoroughly characterized using techniques such
as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass
Spectrometry (MS) to confirm the molecular weight and isotopic incorporation, and Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and *3C) to confirm the structure and the
positions of deuterium labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. iosrphr.org [iosrphr.org]

o 2. researchgate.net [researchgate.net]

» 3. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
e 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

e 5. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE
PHENOTHIAZINES [harvest.usask.ca]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to Fluphenazine-d8:
Chemical Structure and Synthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12404591#chemical-structure-and-synthesis-
pathway-of-fluphenazine-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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